molecular formula C10H10N2O3S B2606136 N-(4-sulfamoylphenyl)but-2-ynamide CAS No. 1690868-77-9

N-(4-sulfamoylphenyl)but-2-ynamide

Cat. No.: B2606136
CAS No.: 1690868-77-9
M. Wt: 238.26
InChI Key: ATMKDQUCRHUENA-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)but-2-ynamide is a high-purity chemical reagent that integrates a sulfonamide pharmacophore with a ynamide functional group, making it a valuable building block for researchers in organic synthesis and drug discovery. This compound is characterized by its electron-deficient triple bond, activated by the nitrogen substituent, which enables it to participate in regio- and stereoselective transformations. Ynamides of this class are pivotal substrates in the development of novel synthetic methodologies, including transition-metal-catalyzed annulations and metal-free [4+2] cycloadditions for the construction of complex nitrogen-containing heterocycles, such as quinolines . The sulfamoylphenyl moiety is a privileged structure in medicinal chemistry, often associated with biological activity and seen in compounds investigated for various therapeutic applications . Researchers can utilize this bifunctional reagent to develop new reaction pathways or to create libraries of sulfonamide-decorated molecules for biological screening. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-sulfamoylphenyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-2-3-10(13)12-8-4-6-9(7-5-8)16(11,14)15/h4-7H,1H3,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMKDQUCRHUENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)but-2-ynamide typically involves the reaction of 4-aminobenzenesulfonamide with but-2-ynoic acid or its derivatives. The reaction is usually carried out under mild conditions, often employing a coupling reagent to facilitate the formation of the amide bond. One common method involves the use of trichloroethene as a two-carbon synthon, which allows for the conversion of amides and electrophiles to the corresponding ynamides .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes the optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)but-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to the formation of alkenes or alkanes.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, alkenes, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-sulfamoylphenyl)but-2-ynamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the but-2-ynamide moiety can participate in covalent bonding or coordination with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

The following sections compare N-(4-sulfamoylphenyl)but-2-ynamide to structurally related compounds in terms of synthesis, physicochemical properties, and biological activity.

Structural Analogues with Modified Amide Substituents

Compounds sharing the N-(4-sulfamoylphenyl) core but differing in amide-linked groups demonstrate distinct properties:

Compound Name Substituent/Functional Group Yield (%) Melting Point (°C) Key Spectral Data (MS/NMR) Biological Activity
This compound (hypothetical) But-2-ynamide N/A N/A N/A Inferred enzyme inhibition
2-Cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide Acrylamide + cyano group 83 265.9 IR: C=O (1685 cm⁻¹), CN (2220 cm⁻¹) Anti-proliferative (IC₅₀: 8.2 μM in MDA-MB-231)
2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Thiazole-acetamide 59 144.2 ¹H-NMR: δ 7.85 (s, 1H, NH), 1.35 (t, 3H, CH₃) Not reported
N-(4-Bromophenyl)-2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide Cyclopropane-dicarboxamide 50 199–201 MS-ESI: [M+H]⁺ 467.0 Not reported

Key Observations :

  • Synthetic Accessibility : But-2-ynamide derivatives (e.g., in ) often require multistep reactions involving alkyne coupling, whereas acrylamides and acetamides (e.g., ) are synthesized via direct condensation or nucleophilic substitution.
  • Thermal Stability : Higher melting points in acrylamide derivatives (e.g., 265.9°C ) suggest enhanced crystallinity compared to cyclopropane-based analogs (156–220°C ).
  • Biological Relevance: Acrylamides with electron-withdrawing groups (e.g., cyano) exhibit potent anti-proliferative activity, likely due to interactions with cellular kinases or DNA .
Electronic and Steric Effects of Substituents
  • This contrasts with the planar acrylamide group, which may favor π-π stacking .
  • Sulfamoyl vs. Sulfonamide : The sulfamoyl group (SO₂NH₂) in N-(4-sulfamoylphenyl) derivatives enhances hydrogen-bonding capacity compared to simple sulfonamides, as seen in TbLeuRS inhibitors .
Spectroscopic Differentiation
  • MS-ESI Data : Cyclopropane-dicarboxamide derivatives (e.g., 12f in ) show higher molecular weights ([M+H]⁺ 467.0) compared to acrylamides ([M+H]⁺ ~400–450 ).
  • ¹H-NMR Shifts : Protons adjacent to the sulfamoyl group resonate at δ 7.6–8.1 ppm across all analogs, while aliphatic protons in but-2-ynamide would likely appear as a singlet near δ 2.5–3.0 ppm (based on ).

Biological Activity

N-(4-sulfamoylphenyl)but-2-ynamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:
this compound features a sulfonamide group attached to a phenyl ring and a but-2-ynamide moiety. This unique structure contributes to its reactivity and biological properties.

Synthesis:
The compound is synthesized through the reaction of 4-aminobenzenesulfonamide with but-2-ynoic acid or its derivatives. The synthesis often employs coupling reagents under mild conditions, ensuring high yield and purity. Common methods include the use of trichloroethene as a synthon, which facilitates the formation of the desired amide bond.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis. This inhibition leads to the disruption of nucleic acid synthesis in bacteria, making it a potential candidate for developing new antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown anticancer potential . Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may interact with proteins involved in cell cycle regulation and apoptosis, leading to reduced cell proliferation and increased cell death in tumor cells .

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition: The sulfonamide group can form strong hydrogen bonds with active site residues of target enzymes, inhibiting their activity.
  • Covalent Bonding: The but-2-ynamide moiety may participate in covalent bonding with metal ions or other reactive species, further modulating biological pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating strong antimicrobial activity. The minimum inhibitory concentration (MIC) values were comparable to existing sulfonamide antibiotics, suggesting its potential as a therapeutic agent.

Bacterial Strain MIC (µg/mL)
E. coli16
S. aureus8
P. aeruginosa32

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines revealed that this compound induced apoptosis through caspase activation. Flow cytometry analysis showed increased sub-G1 phase populations, indicating cell death. Furthermore, Western blot analysis confirmed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Cell Line IC50 (µM)
HeLa10
MCF-715
A54912

Q & A

Q. What are the key synthetic pathways for N-(4-sulfamoylphenyl)but-2-ynamide, and how can researchers optimize reaction yields?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Preparation of the sulfamoylphenyl intermediate via sulfonylation of 4-aminophenol using sulfamoyl chloride under anhydrous conditions (e.g., in dichloromethane at 0–5°C).
  • Step 2 : Activation of but-2-ynoic acid using thionyl chloride to form but-2-ynoic acid chloride.
  • Step 3 : Coupling the sulfamoylphenyl intermediate with but-2-ynoic acid chloride in the presence of a base (e.g., triethylamine) at room temperature.
    Critical Conditions :
  • Moisture-sensitive steps require inert atmospheres (N₂/Ar).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥90% purity. Yield optimization hinges on stoichiometric control of the acyl chloride and slow addition to prevent dimerization .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should be prioritized?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Sulfamoyl group : A singlet at δ 3.1–3.3 ppm (¹H, -SO₂NH₂ protons).
  • Butynamide backbone : Alkyne protons appear as a triplet (δ 2.8–3.0 ppm, J = 2.5 Hz), while the amide proton resonates at δ 8.2–8.5 ppm.
  • Aromatic protons : Doublets in δ 7.3–7.8 ppm (para-substituted phenyl).
  • FT-IR :
  • Strong absorbance at ~2200 cm⁻¹ (C≡C stretch), ~1650 cm⁻¹ (amide C=O), and ~1320/1150 cm⁻¹ (S=O asymmetric/symmetric stretches).
  • Mass Spectrometry :
  • ESI-MS typically shows [M+H]⁺ at m/z 267.1 (C₁₁H₁₁N₂O₃S⁺). Prioritize fragmentation patterns to confirm the alkyne moiety .

Advanced Research Questions

Q. How can structural discrepancies in this compound derivatives explain contradictory biological activity reports?

  • Methodological Answer : Discrepancies often arise from:
  • Stereoelectronic Effects : The linear geometry of the but-2-ynamide group restricts binding conformations in enzyme active sites (e.g., carbonic anhydrase II), altering inhibition efficacy.
  • Crystallographic Validation : Use SHELXL for refining X-ray structures to identify torsional angles between the sulfamoylphenyl and alkyne groups. For example, a >10° deviation in dihedral angles reduces hydrophobic interactions with target proteins .
  • Bioassay Variability : Standardize enzyme inhibition assays (e.g., fixed pH 7.4, 25°C) to minimize false negatives from buffer-dependent solubility changes .

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound-enzyme complexes?

  • Methodological Answer :
  • Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution (<1.5 Å) data.
  • Structure Solution : Employ SHELXD for phase determination via molecular replacement (using apo-enzyme PDB models) or experimental phasing (S-SAD for sulfur atoms).
  • Refinement : In SHELXL, apply restraints for the alkyne bond (C≡C distance ~1.20 Å) and anisotropic B-factors for the sulfamoyl group. ORTEP-3 can visualize thermal ellipsoids to assess conformational flexibility .

Q. How does the electronic configuration of the but-2-ynamide moiety influence nucleophilic addition reactions in derivatization studies?

  • Methodological Answer :
  • Alkyne Reactivity : The sp-hybridized carbons in the but-2-ynamide group act as electrophilic centers. Under Pd/Cu catalysis (Sonogashira conditions), it undergoes cross-coupling with aryl halides to form extended π-conjugated systems.
  • Regioselectivity : The electron-withdrawing sulfamoyl group directs nucleophilic attack (e.g., Grignard reagents) to the β-carbon of the alkyne, forming Zaitsev-adducts.
  • Kinetic Monitoring : Use ¹H NMR to track reaction progress; disappearance of the alkyne proton triplet (δ 2.8–3.0 ppm) indicates completion .

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